Salsalate

描述

水杨酸水杨酯是一种非甾体抗炎药 (NSAID),属于水杨酸类。 它因其抗炎和镇痛作用而被广泛使用,特别是在治疗类风湿性关节炎和骨关节炎方面 。 水杨酸水杨酯以其能够减少疼痛和炎症而闻名,并且不会引起明显的胃肠道刺激,而胃肠道刺激是其他 NSAID 的常见副作用 .

准备方法

合成路线和反应条件

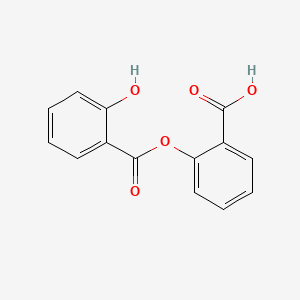

水杨酸水杨酯通过水杨酸的酯化反应合成。该过程涉及两个水杨酸分子反应形成水杨酸水杨酯 (2-羟基苯甲酸,2-羧基苯基酯)。 该反应通常在酸性条件下进行,使用硫酸等脱水剂来促进酯化过程 .

工业生产方法

在工业环境中,水杨酸水杨酯通过在脱水剂存在下加热水杨酸来生产。反应在升高的温度下进行,以确保完全酯化。 然后通过重结晶纯化产物以获得高纯度的水杨酸水杨酯 .

化学反应分析

反应类型

水杨酸水杨酯经历了几种类型的化学反应,包括:

水解: 水杨酸水杨酯可以在碱性条件下水解回水杨酸。

常见试剂和条件

水解: 氢氧化钠或其他强碱通常用于水解水杨酸水杨酯。

形成的主要产物

水解: 水解的主要产物是水杨酸。

科学研究应用

Anti-Diabetic Effects

Glycemic Control in Type 2 Diabetes

Salsalate has shown significant promise in improving glycemic control among individuals with type 2 diabetes. A study involving 286 participants demonstrated that after 48 weeks of treatment, those receiving this compound had a 37% reduction in hemoglobin A1c levels compared to the placebo group. Additionally, fasting glucose levels decreased by an average of 15 mg/dl more in the this compound group than in the placebo group . This suggests that this compound may enhance insulin sensitivity and reduce the need for additional diabetes medications.

Mechanisms of Action

The anti-diabetic effects of this compound are attributed to its ability to target inflammation associated with obesity and insulin resistance. Inflammation is known to play a critical role in the pathogenesis of diabetes; therefore, this compound's anti-inflammatory properties may provide a therapeutic route for diabetes prevention and management .

Cardiovascular Benefits

Improvement of Cardiovascular Risk Markers

In addition to its effects on glycemia, this compound has been linked to improvements in cardiovascular risk factors. Participants in the aforementioned study showed a 9% reduction in triglycerides and a 27% increase in adiponectin levels, a protein associated with cardioprotection . These findings indicate that this compound may not only aid in glucose regulation but also enhance overall cardiovascular health.

Neuroprotective Properties

Potential Role in Alzheimer's Disease

Recent investigations have suggested that this compound may have neuroprotective effects, particularly concerning Alzheimer's disease. A study analyzing real-world health insurance claims found that this compound was associated with a decreased incidence of Alzheimer's disease, supported by neuroprotective efficacy observed in animal models . This opens avenues for further research into this compound as a potential therapeutic agent for neurodegenerative diseases.

Inflammatory Conditions

Use in Chronic Inflammatory Diseases

this compound's anti-inflammatory properties extend beyond diabetes and cardiovascular health. It has been explored for its potential benefits in various chronic inflammatory conditions. For instance, it has been shown to inhibit inflammatory markers and improve endothelial function in patients with HIV-related endothelial dysfunction . This positions this compound as a versatile agent in managing inflammation across different disease states.

Research Findings Summary

作用机制

相似化合物的比较

类似化合物

阿司匹林 (乙酰水杨酸): 与水杨酸水杨酯一样,阿司匹林也是一种水杨酸盐,具有抗炎和镇痛作用。

水杨酸水杨酯的独特性

水杨酸水杨酯在水杨酸类药物中是独特的,因为它具有较低的胃肠道副作用风险,并且通过其抗炎作用在控制 2 型糖尿病方面发挥潜在作用 。 与阿司匹林不同,水杨酸水杨酯不会显着抑制血小板聚集,使其成为有出血风险患者的更安全选择 .

生物活性

Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention for its potential therapeutic effects beyond pain relief, particularly in metabolic disorders and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on metabolic parameters, and implications for diseases such as diabetes and cardiovascular conditions.

This compound is known to exert its biological effects through several mechanisms:

- Inhibition of NF-κB Activation : this compound blocks the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition results in reduced expression of pro-inflammatory cytokines and chemokines, leading to decreased inflammation in various tissues .

- Modulation of Lipid Metabolism : The compound influences lipid metabolism by altering the expression of genes related to lipid synthesis and transport. For instance, it has been shown to reduce hepatic triglyceride levels by downregulating genes such as Fas and Hmgcr while increasing expression of Pparα, which promotes fatty acid oxidation .

- Insulin Sensitization : this compound enhances insulin sensitivity, particularly in skeletal muscle and adipose tissue. This effect is mediated through reductions in inflammatory markers and improvements in glucose metabolism .

Effects on Metabolic Parameters

Numerous studies have documented the impact of this compound on various metabolic parameters:

Glycemic Control

This compound has been shown to significantly reduce fasting glucose levels and improve insulin sensitivity in individuals at risk for diabetes. In a randomized controlled trial involving prediabetic patients, those treated with this compound experienced a notable decrease in fasting glucose compared to placebo .

| Parameter | This compound (mean ± SEM) | Placebo (mean ± SEM) | P value |

|---|---|---|---|

| Fasting Glucose (mmol/L) | 4.6 ± 0.1 | 5.1 ± 0.1 | <0.002 |

| Glycated Albumin (%) | 10.3 ± 0.3 | 12.4 ± 0.4 | <0.0003 |

| C-peptide (nmol/L) | 1.1 ± 0.2 | 1.5 ± 0.2 | <0.01 |

The table above summarizes changes in glycemic measures following treatment with this compound versus placebo.

Inflammatory Markers

This compound treatment has been associated with reductions in inflammatory markers such as C-reactive protein (CRP) and total white blood cell counts, indicating its potential role in mitigating chronic inflammation .

Study on Cardiovascular Risk

In a clinical trial aimed at assessing the cardiovascular benefits of this compound, participants showed improved inflammatory profiles without significant changes in plaque volume or density compared to placebo . Notably, the treatment group exhibited increased adiponectin levels, which is associated with cardiovascular protection.

This compound in Traumatic Brain Injury

Research indicates that this compound may also have neuroprotective properties following traumatic brain injury (TBI). In an animal model, this compound administration post-injury led to decreased activation of microglia and reduced expression of pro-inflammatory genes, suggesting a role in neuroprotection and recovery following TBI .

属性

IUPAC Name |

2-(2-hydroxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYADZUPLLSGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023572 | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-01 g/L | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

552-94-3 | |

| Record name | Salicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsalate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salsalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salsalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C | |

| Record name | Salsalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salsalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of salsalate?

A1: this compound is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.

Q2: How does this compound affect glucose homeostasis?

A2: this compound has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that this compound may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, this compound has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []

Q3: Does this compound directly interact with mitochondria?

A3: Yes, research indicates that salicylate, the active metabolite of this compound, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q5: How is this compound absorbed and metabolized in the body?

A6: this compound is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of this compound, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []

Q6: How does this compound affect thyroid function tests?

A7: this compound can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]

Q7: Has this compound shown efficacy in preclinical models of metabolic disease?

A7: Yes, this compound has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:

- Goto-Kakizaki (GK) rats: this compound administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]

- High-fat diet (HFD)-fed mice: this compound treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted this compound's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]

- Zucker fatty rats: this compound treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting this compound's ability to reduce oxidative stress and inflammation in the vasculature. []

- Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, this compound treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, this compound treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that this compound exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []

Q8: Has this compound been investigated in clinical trials for metabolic diseases?

A9: Yes, this compound has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]

Q9: Are there any known drug interactions with this compound?

A10: Yes, this compound can potentially interact with other medications. For instance, a case report suggested a potential interaction between this compound and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining this compound with other medications.

Q10: What analytical techniques are used to measure this compound and its metabolites?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring this compound and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。